The compound can be sourced from synthetic routes involving the cyclization of precursors to form the benzofuran ring, followed by alkylation and N-methylation processes. It falls under the category of organic compounds used extensively in research for its chemical reactivity and biological properties .
The synthesis of N-Methyl-1-(2-methylbenzofuran-3-yl)methanamine typically involves several key steps:
The molecular structure of N-Methyl-1-(2-methylbenzofuran-3-yl)methanamine features a benzofuran ring with a methyl group at the 2-position and an N-methylmethanamine substituent at the 3-position.
The presence of the methyl group enhances the compound's lipophilicity, potentially influencing its biological activity by improving membrane permeability .
N-Methyl-1-(2-methylbenzofuran-3-yl)methanamine can undergo various chemical reactions:
These reactions are significant for modifying the compound to enhance its properties or to create derivatives with improved biological activities.
The mechanism of action for N-Methyl-1-(2-methylbenzofuran-3-yl)methanamine involves its interaction with specific biological targets:
This mechanism underlines its potential applications in drug development and therapeutic interventions.
These properties are essential for understanding how the compound behaves under different conditions, influencing its applications in research and industry .
N-Methyl-1-(2-methylbenzofuran-3-yl)methanamine has diverse applications across several fields:
This versatility highlights the compound's significance in ongoing scientific research and industrial applications.
N-Methyl-1-(2-methylbenzofuran-3-yl)methanamine represents a structurally distinct subclass of benzofuran-based Novel Psychoactive Substances (NPS). Its emergence aligns with broader trends in clandestine chemistry, where established psychoactive scaffolds (e.g., phenethylamines) undergo ring-system modifications to circumvent drug legislation. Benzofuran derivatives exploit bioisosteric replacement—substituting benzene with fused furan rings—to potentially retain CNS activity while altering receptor binding kinetics. The compound's significance lies in its structural hybridity: it merges the N-methylamine moiety common to stimulants like methamphetamine with the benzofuran core increasingly prevalent in synthetic opioids and serotonergic agonists [5] [8]. This positions it within the "designer drug" paradigm, where molecular tweaking aims to preserve psychoactivity while evading regulatory controls.
This compound is classified as a benzofuranylalkylamine, characterized by:
Table 1: Structural Isomers of N-Methyl-1-(methylbenzofuran-3/2-yl)methanamine
Positional Isomer | CAS Number | SMILES | Molecular Formula |
---|---|---|---|
2-Methylbenzofuran-3-yl | 709651-54-7 | CNCC1=C(C)OC2=CC=CC=C12 | C₁₁H₁₃NO |
3-Methylbenzofuran-2-yl | 92367-50-5 | CC1=C(CNC)OC2=CC=CC=C12 | C₁₁H₁₃NO |
The 2-methylbenzofuran-3-yl isomer (subject compound) is structurally distinct from the 3-methylbenzofuran-2-yl variant (92367-50-5), differing in methyl group placement and nitrogen atom bonding topology [2] [5]. This distinction critically impacts physicochemical properties and potential bioactivity.
N-Methyl-1-(2-methylbenzofuran-3-yl)methanamine shares key pharmacophore elements with two major NPS classes:
The compound first appeared in online vendor catalogs circa 2021–2023, marketed as a "research chemical" with suppliers emphasizing its structural novelty. Key commercial sources include:
Current research imperatives include: